molecular formula C10H12Cl3NO2 B1431797 methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride CAS No. 1423040-66-7

methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride

Cat. No.: B1431797
CAS No.: 1423040-66-7
M. Wt: 284.6 g/mol
InChI Key: IXGCQMRPAAXSKH-FVGYRXGTSA-N
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Description

Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a propanoate ester, making it a versatile building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the 3,5-dichlorophenyl acetic acid.

    Amidation: The 3,5-dichlorophenyl acetic acid is then converted to its corresponding amide using an appropriate amine under amidation conditions.

    Reduction: The amide is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Esterification: The resulting amine is esterified with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

    Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve biocatalysis techniques to ensure high enantioselectivity and yield. Biocatalysts such as enzymes or whole-cell systems can be employed to achieve the desired stereochemistry and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is unique due to its chiral nature and the presence of both amino and ester functional groups, which provide versatility in chemical modifications and biological interactions.

Properties

IUPAC Name

methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGCQMRPAAXSKH-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423040-66-7
Record name Benzenepropanoic acid, β-amino-3,5-dichloro-, methyl ester, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423040-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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